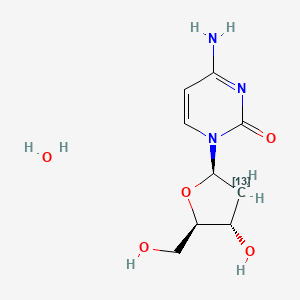![molecular formula C11H6ClF3O4S3 B1433942 4'-Chlorosulfonyl-2'-trifluoromethyl-[2,3']bithiophenyl-5'-carboxylic acid methyl ester CAS No. 1431555-28-0](/img/structure/B1433942.png)
4'-Chlorosulfonyl-2'-trifluoromethyl-[2,3']bithiophenyl-5'-carboxylic acid methyl ester
Übersicht
Beschreibung
4'-Chlorosulfonyl-2'-trifluoromethyl-[2,3']bithiophenyl-5'-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C11H6ClF3O4S3 and its molecular weight is 390.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4'-Chlorosulfonyl-2'-trifluoromethyl-[2,3']bithiophenyl-5'-carboxylic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-Chlorosulfonyl-2'-trifluoromethyl-[2,3']bithiophenyl-5'-carboxylic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
Synthetic Pathways and Intermediates
Research has demonstrated novel synthetic routes and intermediates for producing various carboxylic acid derivatives, highlighting the versatility of such compounds in organic synthesis. For example, the study by Burger and Eggersdorfer (1979) explores new methods to access N-Pyruvoyl amino acid methyl esters via carboxyl group-activated, α-functionalized carboxylic acid derivatives, showcasing the potential utility of compounds similar to the query chemical in synthesizing amino acid derivatives Carboxylgruppen‐aktivierte α‐funktionelle Carbonsäure‐Derivate, I Ein neuer Weg zu N‐Pyruvoylaminosäure‐methylestern.
Protection Groups in Synthesis
The incorporation of protection groups in the synthesis of complex molecules is a critical aspect of modern organic synthesis. Stößel et al. (1996) discuss the use of Mo(CO)3 as an organometallic protection group in the synthesis of functionalized tripodal phosphine ligands, indicating how similar protection strategies might be applicable for the manipulation of compounds like the query chemical The Mo(CO)3 Fragment as an Organometallic Protection Group in the Synthesis of Functionalized Tripodal Phosphine Ligands.
Applications in Material Science and Medicinal Chemistry
Material Science Applications
The synthesis and functionalization of thiophene derivatives have significant implications in material science, particularly in the development of conducting polymers and organic semiconductors. Kostyuchenko et al. (2018) describe a novel approach to synthesize dicarboxylic acids derivatives of terthiophene and quaterthiophene, illustrating the relevance of complex thiophene derivatives in material science NEW APPROACH TO THE SYNTHESIS OF 2,2':5',2''-TERTHIOPHENE-5,5''- AND 2,2':5',2'':5'',2'''-QUATERTHIOPHENE-5,5'''-DICARBOXYLIC ACIDS.
Medicinal Chemistry and Drug Development
The research into the synthesis of complex organic molecules often underpins the development of new therapeutic agents. Studies on the synthesis of trifluoromethylated compounds, for example, highlight the importance of such functional groups in medicinal chemistry due to their ability to modulate the biological activity and properties of drug molecules. Sukach et al. (2015) explored the synthesis of trifluoromethylated analogues of dihydroorotic acid, demonstrating the potential applications of similar compounds in developing novel therapeutics Synthesis of Trifluoromethylated Analogues of 4,5‐Dihydroorotic Acid.
Wirkmechanismus
For a comprehensive understanding of this compound, further research and experimental studies would be required. These could include in vitro assays to identify potential biological targets, in vivo studies to understand the pharmacokinetics and pharmacodynamics, and computational modeling to predict the compound’s interactions with various biochemical pathways.
Remember, safety is paramount when handling chemicals. Always refer to the material safety data sheet (MSDS) and follow the recommended handling procedures .
Eigenschaften
IUPAC Name |
methyl 3-chlorosulfonyl-4-thiophen-2-yl-5-(trifluoromethyl)thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3O4S3/c1-19-10(16)7-8(22(12,17)18)6(5-3-2-4-20-5)9(21-7)11(13,14)15/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTWUSZITCHBRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(S1)C(F)(F)F)C2=CC=CS2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Chlorosulfonyl-2'-trifluoromethyl-[2,3']bithiophenyl-5'-carboxylic acid methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine](/img/structure/B1433860.png)

![(5S,8S,9S,10S,11S,13S,14S,17R)-1,2,4,5-Tetradeuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1433863.png)



![(2R,5S,13aR)-8-methoxy-7,9-dioxo-2,3,4,5,7,9,13,13a-octahydro-2,5-methanopyrido[1',2':4,5]pyrazino[2,1-b][1,3]oxazepine-10-carboxylic acid](/img/structure/B1433872.png)





